molecular formula C10H19N3O B11792748 (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

Cat. No.: B11792748
M. Wt: 197.28 g/mol
InChI Key: UOFRQOWWLCAKLJ-VIFPVBQESA-N
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Description

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable precursor with cyclopropylmethylamine under specific conditions to introduce the cyclopropylmethyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

(S)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A derivative with a hydroxyl group.

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C10H19N3O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7,11H2/t9-/m0/s1

InChI Key

UOFRQOWWLCAKLJ-VIFPVBQESA-N

Isomeric SMILES

C1CN(C[C@H]1NCC2CC2)C(=O)CN

Canonical SMILES

C1CC1CNC2CCN(C2)C(=O)CN

Origin of Product

United States

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